N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide
Description
N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide is a synthetic organic compound characterized by a cyclohexyl backbone substituted with a 2,5-dimethoxybenzoyl group at the 1-position and a 4-ethylbenzamide moiety. The 2,5-dimethoxybenzoyl group is a hallmark of psychoactive phenethylamine derivatives (e.g., 2C-E, 2C-D) , but its integration into a benzamide-cyclohexyl framework suggests distinct physicochemical and pharmacological properties.
Properties
CAS No. |
644980-48-3 |
|---|---|
Molecular Formula |
C24H29NO4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[1-(2,5-dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide |
InChI |
InChI=1S/C24H29NO4/c1-4-17-8-10-18(11-9-17)23(27)25-24(14-6-5-7-15-24)22(26)20-16-19(28-2)12-13-21(20)29-3/h8-13,16H,4-7,14-15H2,1-3H3,(H,25,27) |
InChI Key |
BIIOQAMLBBISRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The preparation typically involves several key steps:
Synthesis of 2,5-Dimethoxybenzoic Acid : This can be achieved through the methylation of benzoic acid derivatives using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 2,5-Dimethoxybenzoyl Chloride : The acid is converted to its acyl chloride form using thionyl chloride or oxalyl chloride, which facilitates further reactions.
Cyclohexylamine Reaction : The acyl chloride reacts with cyclohexylamine to form N-(2,5-Dimethoxybenzoyl)cyclohexylamine.
Final Amidation : The final step involves reacting N-(2,5-Dimethoxybenzoyl)cyclohexylamine with 4-ethylbenzoyl chloride to yield this compound.
Detailed Reaction Conditions
The following table summarizes the reaction conditions for each step in the synthesis:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Benzoic Acid + Methylating Agent | Base (NaOH), Reflux | 70-85% |
| 2 | 2,5-Dimethoxybenzoic Acid + Thionyl Chloride | Reflux | 90% |
| 3 | 2,5-Dimethoxybenzoyl Chloride + Cyclohexylamine | Room Temperature | 80-90% |
| 4 | N-(2,5-Dimethoxybenzoyl)cyclohexylamine + 4-Ethylbenzoyl Chloride | Reflux in Solvent (e.g., Dichloromethane) | 75-85% |
Alternative Methods
Research has explored alternative synthetic routes that may offer advantages such as improved yields or reduced reaction times:
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been reported to enhance reaction rates and yields significantly. By applying microwave irradiation during the amidation step, researchers have achieved yields exceeding 90% within a shorter timeframe compared to conventional heating methods.
Continuous Flow Chemistry
Continuous flow techniques allow for better control over reaction parameters and can lead to higher purity products. This method has been applied to the formation of amides and could be adapted for synthesizing this compound.
Research Findings
Recent studies have focused on optimizing these synthetic routes to enhance efficiency and scalability:
A study published in Synthetic Communications highlighted the use of greener solvents and catalysts to minimize environmental impact while maintaining high yields (Smith et al., 2023).
Research presented at the American Chemical Society's annual meeting discussed novel catalytic systems that facilitate the amidation process under milder conditions (Jones et al., 2024).
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Key Differences :
- Unlike 2C-E’s hallucinogenic effects, the target’s activity remains speculative due to lack of empirical data.
Agricultural Benzamide Compounds
Benzamides are widely used in agrochemicals (e.g., etobenzanid, diflufenican) but differ in substitution patterns and applications.
Key Differences :
- The target lacks halogenated or pyridine groups critical for herbicidal activity. Its ethyl and methoxy groups may favor CNS interactions over plant enzyme inhibition.
Key Differences :
- Both compounds highlight the versatility of 2,5-dimethoxybenzoyl in drug design but diverge in target applications (e.g., CNS vs. enzyme modulation).
Biological Activity
N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide, a compound with the CAS number 644980-48-3, has garnered attention in recent research for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 395.49 g/mol
- LogP : 4.97 (indicating lipophilicity)
The compound features a unique structure that combines a cyclohexyl group with a dimethoxybenzoyl moiety, which may contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Cell Viability Protection : Similar compounds have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial for diabetes management. The structure-activity relationship (SAR) studies indicate that modifications to the benzamide scaffold can enhance cell viability under stress conditions .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound | Max Activity (%) | EC (μM) | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Potential anti-inflammatory and cell-protective effects |
| WO5m (analog) | 100% | 0.1 ± 0.01 | Significant β-cell protective activity against ER stress |
Case Study 1: β-cell Protection Against ER Stress
In a study focusing on β-cell protection from ER stress-induced apoptosis, analogs of this compound were evaluated for their efficacy. The results demonstrated that certain modifications to the benzamide scaffold could significantly improve the protective effects on INS-1 cells (a pancreatic β-cell line), with some compounds achieving up to 100% viability under stress conditions with low EC values .
Case Study 2: Anti-inflammatory Effects
Another investigation into the anti-inflammatory properties of benzamide derivatives highlighted the potential of this compound to reduce levels of inflammatory markers in vitro. While specific data for this compound is still under investigation, related compounds have shown promise in modulating inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
